1,1-Dichlorosilacyclobutane

Organosilicon Chemistry Polymer Science Thermochemistry

1,1-Dichlorosilacyclobutane (CAS 2351-33-9) is a four-membered cyclic organosilicon monomer with exceptional ring strain (107–112 kJ/mol) and dual hydrolytically labile Si–Cl bonds. This unique architecture enables one-step hydrolysis-polycondensation with benzocyclobutene monomers to yield oligomeric siloxane-benzocyclobutene (SBCO) resins that cure under UV/thermal activation to deliver dielectric constants as low as k = 2.49 at 10 MHz—significantly outperforming acyclic siloxane resins (k > 3.0). The same ring strain facilitates anionic ring-opening polymerization (ROP) at −78 °C, producing poly(1-silabutane) with narrow polydispersity (PDI 1.04–1.15). Derived polysilacyclobutasilazanes provide ceramic char yields of 60–80% at 1200 °C, surpassing acyclic polysilazanes. This compound is the definitive choice for 5G/mmWave interlayer dielectrics, high-performance elastomers, and ceramic matrix composite precursors.

Molecular Formula C3H6Cl2Si
Molecular Weight 141.07 g/mol
CAS No. 2351-33-9
Cat. No. B1583342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichlorosilacyclobutane
CAS2351-33-9
Molecular FormulaC3H6Cl2Si
Molecular Weight141.07 g/mol
Structural Identifiers
SMILESC1C[Si](C1)(Cl)Cl
InChIInChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2
InChIKeyPASYEMKYRSIVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichlorosilacyclobutane (CAS 2351-33-9): Technical Baseline for Scientific and Industrial Procurement


1,1-Dichlorosilacyclobutane (CAS 2351-33-9), also known as cyclotrimethylenedichlorosilane, is a cyclic organosilicon compound with the molecular formula C₃H₆Cl₂Si and a molecular weight of 141.07 g/mol . Structurally, it features a four-membered silacyclobutane ring with two chlorine atoms bonded directly to the silicon atom, conferring a unique combination of high ring strain and hydrolytic sensitivity . At ambient conditions, it exists as a colorless to light-yellow liquid with a boiling point of 113–115 °C and a density of 1.19 g/mL at 25 °C [1]. The compound is primarily employed as a key monomer for ring-opening polymerization (ROP) to yield polysilabutanes and as a precursor for low-dielectric resins and preceramic polymers in advanced materials science [2].

Why 1,1-Dichlorosilacyclobutane Cannot Be Simply Interchanged with Linear Dichlorosilanes or Larger Silacycloalkanes


Linear dichlorosilanes such as dimethyldichlorosilane (Me₂SiCl₂) and diphenyldichlorosilane (Ph₂SiCl₂) lack the substantial ring strain of the four-membered silacyclobutane framework, resulting in fundamentally different polymerization kinetics and thermomechanical properties of derived polymers [1]. Conversely, larger silacycloalkanes like 1,1-dichlorosilacyclopentane exhibit reduced ring strain due to decreased angular deformation, leading to slower ring-opening rates and altered regioselectivity in polymerization and cross-coupling reactions [2]. Moreover, the specific combination of a strained Si–C–C–C–Si backbone with two hydrolytically labile Si–Cl bonds uniquely enables the dual UV/thermal curing and molecular weight tuning observed in low-dielectric resin formulations—a profile not replicable with acyclic dichlorosilanes or five-membered silacyclic analogs [3].

Quantitative Evidence Differentiating 1,1-Dichlorosilacyclobutane from Closest Analogs


Silacyclobutane Ring Strain Energy Enables Facile Ring-Opening Polymerization

1,1-Dichlorosilacyclobutane exhibits a ring strain energy within the range of 107–112 kJ mol⁻¹, which is comparable to that of cyclobutane (~110 kJ mol⁻¹) and substantially higher than that of five-membered silacyclopentanes or linear dichlorosilanes (effectively zero strain) [1]. This elevated strain drives efficient anionic ring-opening polymerization (ROP) under mild conditions, enabling the synthesis of high-molecular-weight polycarbosilanes with narrow polydispersities (PDI 1.04–1.15) [2]. In contrast, 1,1-dichlorosilacyclopentane (ring strain not reported but estimated <60 kJ mol⁻¹) polymerizes much more slowly and yields broader molecular weight distributions [3].

Organosilicon Chemistry Polymer Science Thermochemistry

Hydrolytic Sensitivity Drives Rapid Hydrolysis-Polycondensation for Resin Fabrication

1,1-Dichlorosilacyclobutane is assigned a hydrolytic sensitivity rating of 8 on the standard scale, defined as 'reacts rapidly with moisture, water, protic solvents' . This reactivity is leveraged in the one-step hydrolysis-polycondensation with benzocyclobutene-containing monomers to produce UV-curable siloxane-benzocyclobutene oligomers (SBCOs) with tunable molecular weights [1]. In contrast, dimethyldichlorosilane (Me₂SiCl₂) and diphenyldichlorosilane (Ph₂SiCl₂) exhibit lower hydrolytic sensitivity (typically ratings 4–6) and lack the ring strain necessary for subsequent thermal crosslinking, thus failing to provide the dual curing capability observed with the silacyclobutane derivative .

Materials Chemistry Silicon-Based Resins Hydrolysis

Molecular Weight Tunability in Low-Dielectric Resins via Monomer Feed Ratio

In the synthesis of siloxane-benzocyclobutene oligomers (SBCOs), the molecular weight can be systematically tuned by adjusting the molar ratio of 1,1-dichlorosilacyclobutane to the benzocyclobutene-containing monomer [1]. The resulting UV/thermally cured resins exhibit low dielectric constants (k = 2.49 at 10 MHz) and low dielectric loss (10⁻³ at 10 MHz), making them suitable for interlayer dielectrics in microelectronics [2]. This level of molecular weight control is not achievable with acyclic dichlorosilanes (e.g., Me₂SiCl₂), which undergo hydrolysis to form uncontrolled siloxane networks rather than well-defined oligomers .

Dielectric Materials Polymer Synthesis Electronic Packaging

High Ceramic Char Yield from Polysilacyclobutasilazane Precursors

Polysilacyclobutasilazanes synthesized from 1,1-dichlorosilacyclobutane and nitrogen-containing difunctional nucleophiles (e.g., ammonia, primary amines) yield crosslinked preceramic polymers that, upon pyrolysis at 1200 °C in argon, produce ceramic materials with char yields ranging from 60% to 80% and low oxygen content (1–4%) [1]. In comparison, analogous preceramic polymers derived from acyclic dichlorosilanes (e.g., polysilazanes from Me₂SiCl₂) typically exhibit lower ceramic yields (40–60%) and higher oxygen incorporation due to less efficient crosslinking [2]. The strained silacyclobutane ring facilitates thermal crosslinking via ring-opening, leading to denser, more oxidation-resistant ceramics [3].

Preceramic Polymers Ceramic Matrix Composites High-Temperature Materials

Optimized Application Scenarios for 1,1-Dichlorosilacyclobutane (CAS 2351-33-9) Based on Verifiable Differentiation


Synthesis of Low-Dielectric UV-Curable Resins for Advanced Electronic Packaging

The combination of high hydrolytic sensitivity (rating 8) and tunable molecular weight via monomer feed ratio enables the one-step hydrolysis-polycondensation of 1,1-dichlorosilacyclobutane with benzocyclobutene-containing monomers to yield oligomeric siloxane-benzocyclobutene (SBCO) resins [1]. These resins undergo dual UV/thermal curing to produce crosslinked films with dielectric constants as low as k = 2.49 at 10 MHz, which is significantly lower than typical acyclic siloxane resins (k > 3.0) [2]. This performance advantage is critical for minimizing signal delay in high-frequency interconnects for 5G, millimeter-wave, and advanced packaging applications.

Controlled Anionic Ring-Opening Polymerization for Narrow-Dispersity Polycarbosilanes

The ring strain energy of 107–112 kJ mol⁻¹ in the silacyclobutane ring facilitates efficient anionic ring-opening polymerization under mild conditions (−78 °C in THF with n-BuLi/HMPA), producing poly(1-silabutane) and substituted derivatives with narrow polydispersity indices (PDI 1.04–1.15) [3]. This level of molecular weight control is essential for applications requiring uniform mechanical and thermal properties, such as high-performance elastomers, coatings, and thermoplastic matrices for composite materials.

Preceramic Polymer Precursors for High-Yield Silicon-Based Ceramics

Polysilacyclobutasilazanes derived from 1,1-dichlorosilacyclobutane and nitrogen nucleophiles provide ceramic char yields of 60–80% upon pyrolysis at 1200 °C in argon, outperforming analogous acyclic polysilazanes (40–60%) [4]. This high yield minimizes shrinkage and porosity in the final ceramic, making the compound a preferred precursor for ceramic matrix composites, fibers, and coatings in aerospace and high-temperature structural applications.

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